![molecular formula C26H25FN4O3 B2791642 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide CAS No. 2034569-26-9](/img/structure/B2791642.png)
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide" is a synthetic molecule known for its intriguing chemical structure and potential applications in various scientific fields. This compound's structure includes a piperazine ring, a fluoro-substituted benzyl group, and a benzisoquinoline moiety, making it a topic of interest for researchers exploring novel chemical entities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide" typically involves a multi-step process:
Formation of the Benzisoquinoline Core: : The initial step often involves constructing the 1,3-dioxo-1H-benzo[de]isoquinoline core. This can be achieved through a series of cyclization reactions starting from commercially available precursors.
Functionalization: : The 2-ethyl group is introduced via alkylation reactions, ensuring the proper positioning of the ethyl group on the benzisoquinoline core.
Addition of the Fluorobenzyl Group: : The incorporation of the 4-fluorobenzyl group onto the piperazine ring is accomplished through nucleophilic substitution reactions. This step may require the use of specific solvents and conditions to achieve high yields.
Formation of the Piperazine Carboxamide: : The final step involves coupling the functionalized benzisoquinoline with the piperazine carboxamide. This step typically utilizes coupling reagents and specific reaction conditions to ensure efficient product formation.
Industrial Production Methods
On an industrial scale, the synthesis of this compound might employ batch or continuous flow processes to optimize yields and scalability. Process optimization, including reaction time, temperature, solvent selection, and purification methods, is crucial to achieve high purity and efficiency in production.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, potentially leading to modifications on the benzisoquinoline core.
Reduction: : Reduction reactions might affect the carbonyl groups present in the structure.
Substitution: : The fluoro-substituted benzyl group and the piperazine moiety offer sites for nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: : Organic solvents like dichloromethane or acetonitrile are commonly used in these reactions.
Major Products
The reactions mentioned can lead to various derivatives of the original compound, with modifications primarily on the benzisoquinoline core or the piperazine ring.
科学研究应用
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and molecular interactions.
Biology
In biological studies, this compound might be investigated for its potential interactions with biological macromolecules, including proteins and nucleic acids. Its unique functional groups allow for specific binding and modulation of biological pathways.
Medicine
In medicinal chemistry, this compound could be a lead compound for developing new therapeutic agents. Researchers may explore its potential as an inhibitor or activator of specific enzymes or receptors, targeting diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound might find applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets within cells. The benzisoquinoline core and the piperazine moiety provide multiple points of interaction with proteins or enzymes, potentially modulating their activity. The fluorobenzyl group may enhance binding affinity or selectivity, contributing to the compound's overall efficacy.
相似化合物的比较
Unique Features
Compared to other compounds with similar structures, "4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide" stands out due to its specific combination of functional groups and the presence of the fluorobenzyl moiety, which can influence its chemical and biological properties.
List of Similar Compounds
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-benzylpiperazine-1-carboxamide: : A similar compound lacking the fluorine substitution.
1-(4-Fluorobenzyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine: : Another variant differing in the position of the carboxamide group.
These comparisons highlight the unique aspects of the compound , underlining its potential as a valuable entity in scientific research.
Hope you found that helpful! Anything else on your mind?
属性
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3/c27-20-9-7-18(8-10-20)17-28-26(34)30-14-11-29(12-15-30)13-16-31-24(32)21-5-1-3-19-4-2-6-22(23(19)21)25(31)33/h1-10H,11-17H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRZYAVKNCUISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2791562.png)
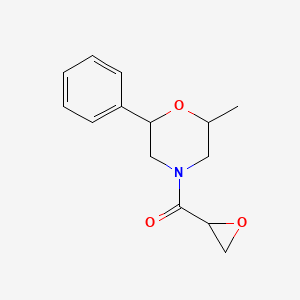
![ethyl 4-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperazine-1-carboxylate](/img/structure/B2791565.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)
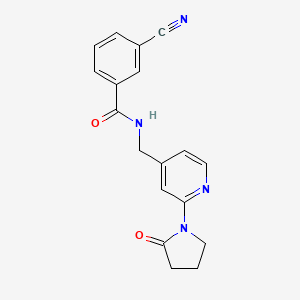
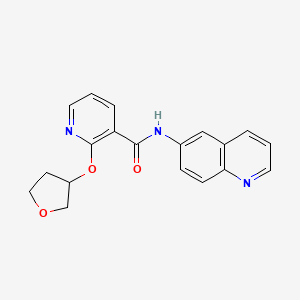
![12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)
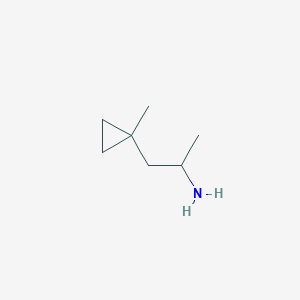
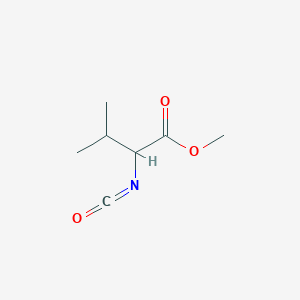
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)
